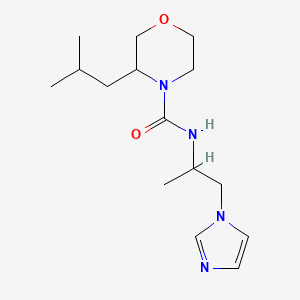
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, also known as DPIA, is a chemical compound that has been studied for its potential applications in scientific research. DPIA is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to a variety of physiological effects, including anti-inflammatory and anti-tumor activity. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective activity, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory effects and to regulate glucose metabolism. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have antioxidant activity, and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its small size and simple structure, which makes it easy to synthesize and modify. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have low toxicity, which makes it a potential candidate for drug development. However, one limitation of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. One area of interest is the development of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, which could lead to the development of new drugs with similar properties. Additionally, further research is needed to explore the potential applications of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide in other scientific research fields, such as immunology and microbiology.
Métodos De Síntesis
The synthesis of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide involves several steps, starting with the reaction of 4,5-dimethylimidazole with 3-chloropropylamine. This produces 2-(4,5-dimethylimidazol-1-yl)-N-(3-chloropropyl)acetamide, which is then reacted with sodium methoxide to form 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In neuroscience, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential as a neuroprotective agent, and has been shown to have protective effects against oxidative stress and neuronal damage. In drug discovery, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been used as a lead compound for the development of new drugs with similar structures and properties.
Propiedades
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-10(2)14(8-13-9)7-11(15)12-5-4-6-16-3/h8H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXOESORBBRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)
![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)





![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)
![1-[4-(Dimethylamino)-4-oxobutyl]pyrazole-3-carboxylic acid](/img/structure/B7594738.png)